

# 2-Methyloxolane: A Green Solvent Revolutionizing Organic Synthesis

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## Compound of Interest

Compound Name: *cis-5-Methyloxolane-2-carboxylic acid*

Cat. No.: *B1381364*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: In the ongoing pursuit of sustainable chemical practices, 2-methyloxolane (2-MeO), also known as 2-methyltetrahydrofuran (2-MeTHF), has emerged as a front-runner in the realm of green solvents. Derived from renewable biomass sources such as corn cobs and bagasse, 2-MeO presents a compelling alternative to conventional, petroleum-derived solvents like tetrahydrofuran (THF) and hexane.<sup>[1][2]</sup> Its favorable safety profile, reduced environmental impact, and excellent performance in a variety of organic reactions make it an increasingly attractive option for researchers and professionals in the pharmaceutical and chemical industries.<sup>[3][4]</sup> This document provides detailed application notes and protocols for the use of 2-methyloxolane in key organic reactions, supported by comparative data and visual workflows to facilitate its adoption in the laboratory and beyond.

## Key Advantages of 2-Methyloxolane

2-Methyloxolane offers a multitude of benefits over traditional solvents:

- **Renewable Origin:** It is produced from the hydrogenation of carbohydrates derived from lignocellulosic biomass.<sup>[5][6]</sup>
- **Enhanced Safety:** 2-MeO exhibits a significantly lower tendency to form explosive peroxides compared to THF, enhancing laboratory safety.<sup>[2]</sup> It also has a better toxicological profile

than hexane.[7]

- **Favorable Environmental Profile:** It is biodegradable and has a lower carbon footprint compared to its petroleum-based counterparts.[3][7]
- **Improved Reaction Performance:** Its higher boiling point (80°C) allows for reactions to be conducted at elevated temperatures, often leading to faster reaction rates.[4][8]
- **Simplified Work-up:** Unlike the fully water-miscible THF, 2-MeO has limited miscibility with water, which simplifies aqueous work-ups and product extractions, often eliminating the need for an additional extraction solvent.[4][8] It forms an azeotrope with water, facilitating its recovery and recycling.[9]

## Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-methyloxolane is provided below, with a comparison to commonly used solvents.

Property	2-Methyloxolane (2-MeO)	Tetrahydrofuran (THF)	Hexane	Dichloromethane (DCM)
CAS Number	96-47-9	109-99-9	110-54-3	75-09-2
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O	C <sub>4</sub> H <sub>8</sub> O	C <sub>6</sub> H <sub>14</sub>	CH <sub>2</sub> Cl <sub>2</sub>
Molecular Weight ( g/mol )	86.13	72.11	86.18	84.93
Boiling Point (°C)	78-80[10]	66	69	40
Melting Point (°C)	-136[10]	-108.4	-95	-96.7
Density (g/mL at 25°C)	0.86[10]	0.89	0.66	1.33
Water Solubility ( g/100 mL at 25°C)	15[10]	Miscible	Insoluble	1.3
Flash Point (°C)	-9[10]	-14	-22	N/A

## Safety and Environmental Profile

The safety and environmental aspects of 2-methyloxolane are critical to its designation as a green solvent.

Aspect	2-Methyloxolane (2-MeO)
Hazard Statements	Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye damage.[10]
Precautionary Statements	Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[10]
Environmental Impact	Biodegradable with low bioaccumulation potential. Lower life cycle emissions compared to THF.[3][7]
Toxicity	Lower toxicity compared to hexane. Not classified as a carcinogen, mutagen, or reproductive toxin.[7]

## Application Notes and Protocols

2-Methyloxolane has demonstrated its utility as a high-performance solvent in a range of common organic reactions.

### Grignard Reactions

2-MeO is an excellent solvent for Grignard reactions, often providing superior yields and easier work-up compared to THF.[4] Its higher boiling point allows for reactions at elevated temperatures, which can be beneficial for less reactive halides.

Comparative Data: Grignard Reaction Yields

Substrate	Product	Yield in 2-MeO	Yield in THF
Benzyl chloride	Phenylacetic acid	99%	85%
Allyl chloride	3-Butenoic acid	89%	73%

Protocol: Synthesis of Triphenylmethanol

#### Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Bromobenzene
- Methyl benzoate
- Anhydrous 2-methyloxolane
- 10% Sulfuric acid
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

#### Procedure:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a crystal of iodine. To the dropping funnel, add a solution of bromobenzene (1.1 equiv.) in anhydrous 2-MeO. Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and a color change), gently warm the flask. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
- **Reaction with Ester:** Cool the Grignard reagent to 0°C using an ice bath. Add a solution of methyl benzoate (1.0 equiv.) in anhydrous 2-MeO dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
- **Work-up:** Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 10% sulfuric acid. Transfer the mixture to a separatory funnel. The organic layer will separate cleanly from the aqueous layer. Separate the layers and extract the aqueous layer with 2-MeO. Combine the organic layers, wash with brine, and dry over anhydrous

sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude triphenylmethanol. The product can be further purified by recrystallization.

## Palladium-Catalyzed Cross-Coupling Reactions

2-MeO is a suitable solvent for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. Its ability to dissolve a wide range of organic substrates and its compatibility with common catalysts and bases make it a versatile choice.

Protocol: Synthesis of 4-Methoxybiphenyl

Materials:

- 4-Bromoanisole
- Phenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 2-Methyloxolane
- Water

Procedure:

- To a round-bottom flask, add 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
- Add a 3:1 mixture of 2-methyloxolane and water.
- Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
- Heat the reaction mixture to  $80^\circ\text{C}$  and stir under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or GC).

- Cool the reaction to room temperature and dilute with water.
- Extract the product with 2-MeO. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

#### Protocol: Synthesis of Butyl Cinnamate

##### Materials:

- Iodobenzene
- Butyl acrylate
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- 2-Methyloxolane

##### Procedure:

- In a sealable reaction vessel, combine iodobenzene (1.0 equiv.), butyl acrylate (1.5 equiv.), palladium(II) acetate (0.01 equiv.), and 2-methyloxolane.
- Add triethylamine (1.5 equiv.) to the mixture.
- Seal the vessel and heat to  $100^\circ\text{C}$  with stirring for several hours until the reaction is complete (monitor by TLC or GC).
- Cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.
- Wash the filter cake with a small amount of 2-MeO.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- The residue can be purified by column chromatography to yield butyl cinnamate.

## Reduction Reactions

2-MeO can be used as a solvent for reductions with common hydride reagents like sodium borohydride ( $\text{NaBH}_4$ ) and lithium aluminum hydride ( $\text{LiAlH}_4$ ).

Protocol: Reduction of Acetophenone to 1-Phenylethanol using  $\text{NaBH}_4$

Materials:

- Acetophenone
- Sodium borohydride ( $\text{NaBH}_4$ )
- 2-Methyloxolane
- Methanol (as a co-solvent and proton source)
- Dilute Hydrochloric Acid (HCl)

Procedure:

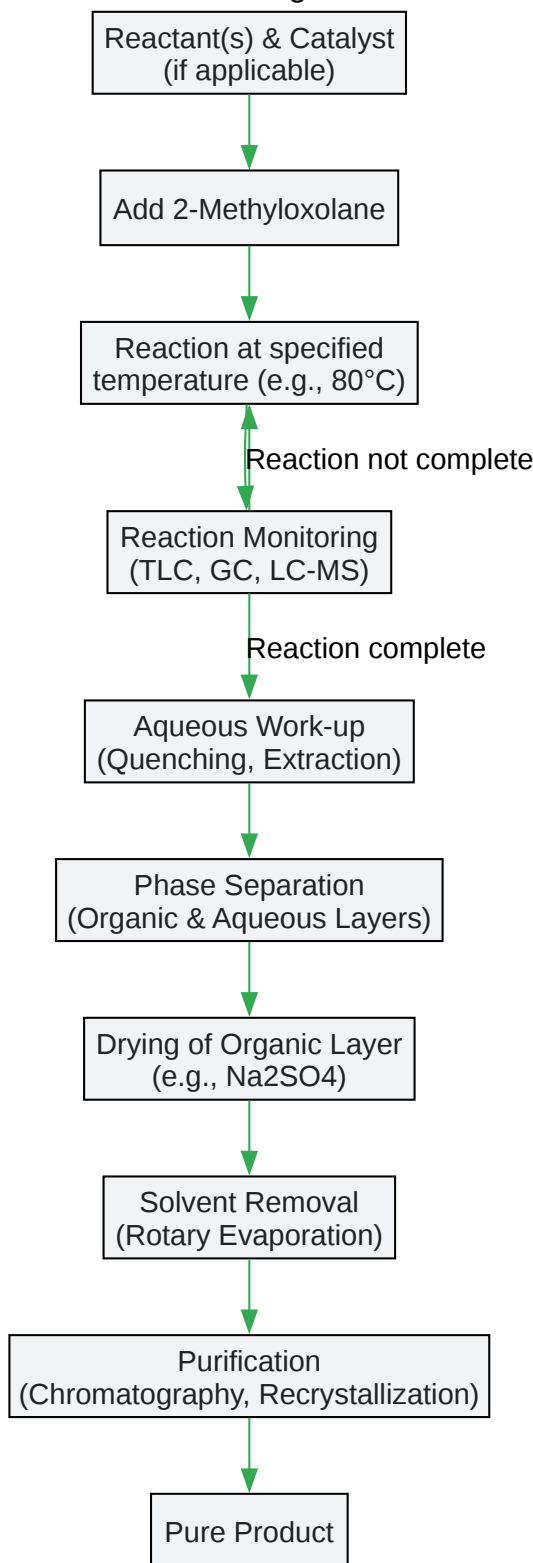
- Dissolve acetophenone (1.0 equiv.) in a mixture of 2-methyloxolane and methanol.
- Cool the solution to  $0^\circ\text{C}$  in an ice bath.
- Slowly add sodium borohydride (0.5 equiv.) in small portions, maintaining the temperature below  $10^\circ\text{C}$ .
- After the addition is complete, stir the reaction at room temperature for 1 hour.
- Quench the reaction by the slow addition of dilute HCl at  $0^\circ\text{C}$  until the bubbling ceases.
- Extract the product with 2-MeO.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent to obtain 1-phenylethanol, which can be purified by distillation if necessary.



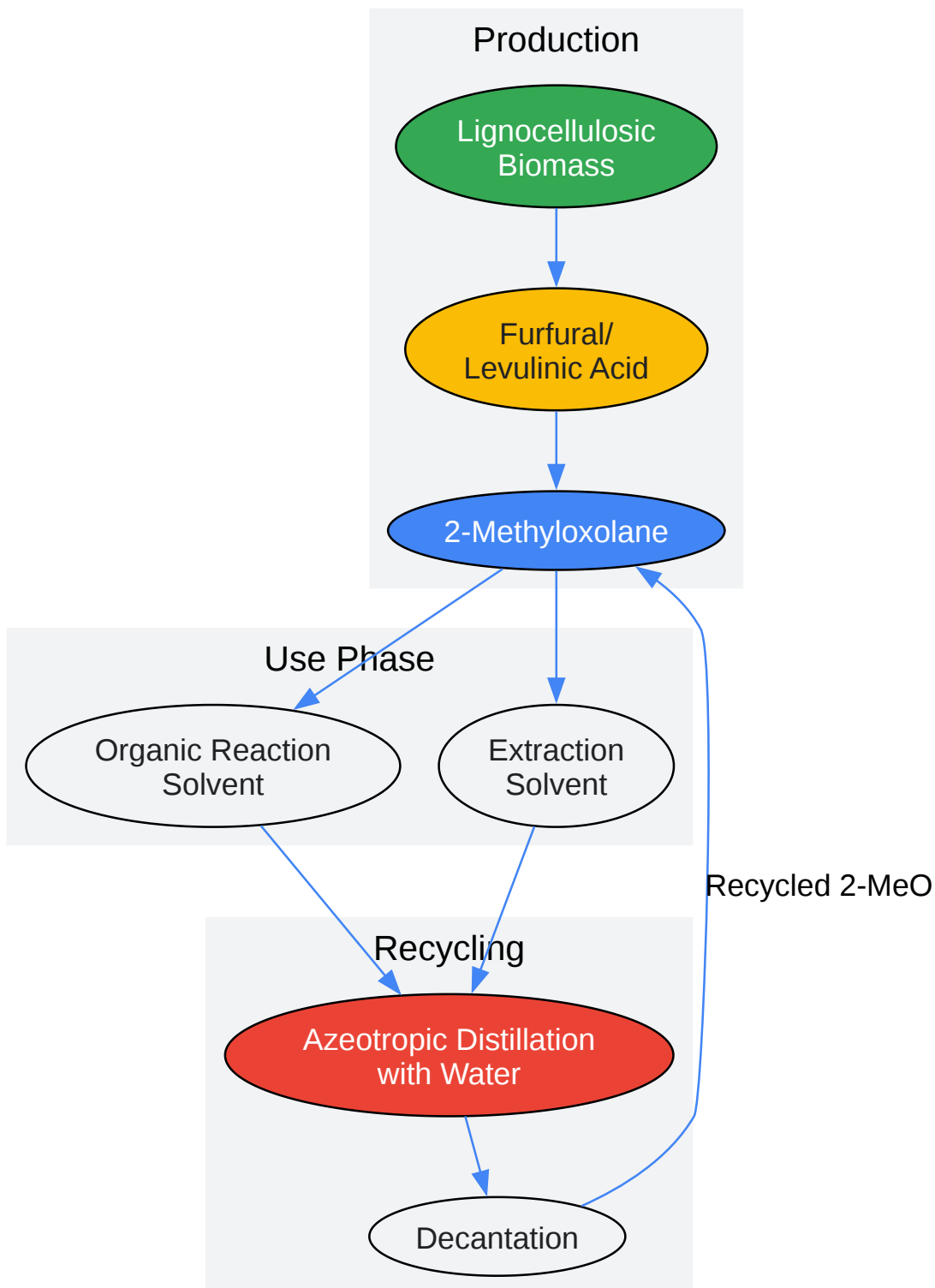
## Visualizing Workflows and Concepts

To better illustrate the practical aspects of using 2-methyloxolane, the following diagrams have been generated using Graphviz.

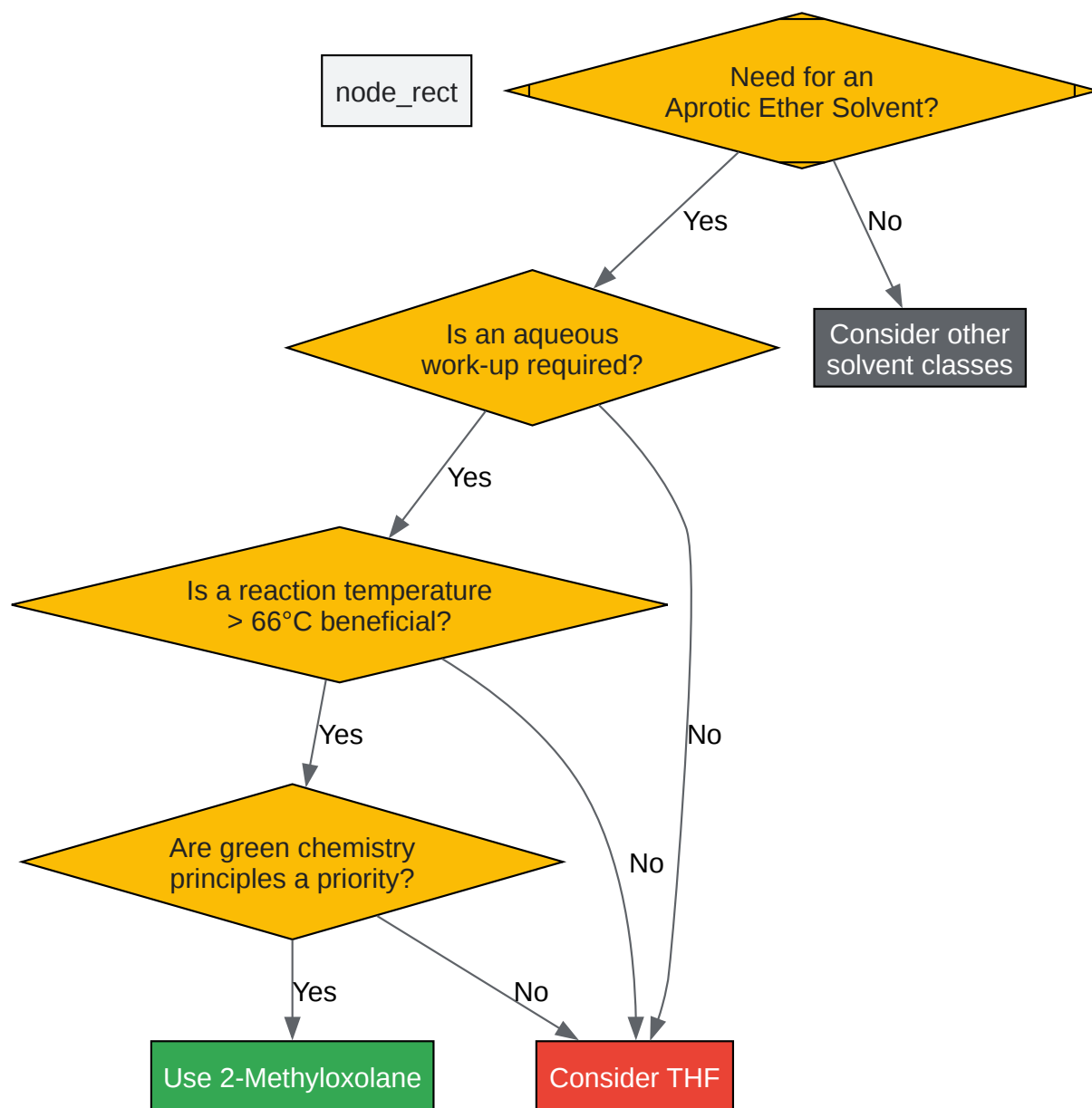
## General Workflow for an Organic Reaction in 2-MeO



## 2-Methyloxolane Lifecycle



## Decision Flowchart for Solvent Selection

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